molecular formula C11H17F2NO3 B1491032 4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid CAS No. 2098067-72-0

4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1491032
CAS RN: 2098067-72-0
M. Wt: 249.25 g/mol
InChI Key: MXRSQQSBTODWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid (DFEBA) is an organic compound with a variety of uses in scientific research. It is a useful reagent in organic synthesis due to its ability to add a difluoroethyl group to a variety of different compounds. It is also used as a substrate in biochemical and physiological studies. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs and the biochemical and physiological effects of certain compounds.

Scientific Research Applications

4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, as it can be used to add a difluoroethyl group to a variety of different compounds. It is also used as a substrate in biochemical and physiological studies. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs and the biochemical and physiological effects of certain compounds.

Mechanism of Action

4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes, including memory, learning, and muscle contraction. It has also been found to act as an antagonist of the serotonin 5-HT3 receptor, which is involved in the regulation of anxiety, depression, and nausea.
Biochemical and Physiological Effects
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine from nerve cells, which can result in increased muscle contraction and improved memory and learning. It has also been found to reduce anxiety and depression, as well as nausea.

Advantages and Limitations for Lab Experiments

4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also water-soluble, which makes it easy to work with in a variety of different laboratory settings. The main limitation of 4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid is that it is not very soluble in organic solvents, which can make it difficult to work with in some laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid. One potential direction is to investigate its potential therapeutic applications, such as its ability to reduce anxiety and depression and its ability to improve memory and learning. Another potential direction is to explore its potential use as a substrate in biochemical and physiological studies. Additionally, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted on its advantages and limitations for laboratory experiments, as well as its potential uses in organic synthesis.

properties

IUPAC Name

4-[4-(1,1-difluoroethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-11(12,13)8-4-6-14(7-5-8)9(15)2-3-10(16)17/h8H,2-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRSQQSBTODWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
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4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid

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